molecular formula C6H3ClN2S B2385102 5-Chloro-[1,3]thiazolo[4,5-b]pyridine CAS No. 1554348-39-8

5-Chloro-[1,3]thiazolo[4,5-b]pyridine

Cat. No. B2385102
M. Wt: 170.61
InChI Key: PSJRMADNSHSKKX-UHFFFAOYSA-N
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Description

5-Chloro-[1,3]thiazolo[4,5-b]pyridine is a chemical compound with the molecular weight of 184.65 . It is a powder with a melting point of 169-170°C . It is also known as 5-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine .


Synthesis Analysis

The synthesis of thiazolo[4,5-b]pyridines involves modern synthetic techniques starting from thiazole or thiazolidine derivatives followed by pyridine annulation . This results in the target fused thiazolo[4,5-b]pyridines . These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The molecular structure of 5-Chloro-[1,3]thiazolo[4,5-b]pyridine is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .


Chemical Reactions Analysis

The chemical reactions of 5-Chloro-[1,3]thiazolo[4,5-b]pyridine involve the formation of N-heterocyclic compounds that show potent PI3K inhibitory activity . The pyridyl attached to thiazolo[4,5-b]pyridine was another key structural unit for PI3Kα inhibitory potency .


Physical And Chemical Properties Analysis

5-Chloro-[1,3]thiazolo[4,5-b]pyridine is a powder with a melting point of 169-170°C .

Safety And Hazards

The safety information for 5-Chloro-[1,3]thiazolo[4,5-b]pyridine includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for 5-Chloro-[1,3]thiazolo[4,5-b]pyridine research involve the discovery of drug-like molecules . The fused systems with thiazole core occupy a prominent place in medicinal chemistry due to their broad spectrum of pharmacological activities . Some thiazolo[4,5-b]-pyridine derivatives were found to have high antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .

properties

IUPAC Name

5-chloro-[1,3]thiazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-5-2-1-4-6(9-5)8-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJRMADNSHSKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-[1,3]thiazolo[4,5-b]pyridine

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